2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline
Description
2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential structural unit in both chemistry and biochemistry .
Properties
Molecular Formula |
C10H8BrN3O4 |
|---|---|
Molecular Weight |
314.09 g/mol |
IUPAC Name |
5-bromo-2,3-dimethoxy-7-nitroquinoxaline |
InChI |
InChI=1S/C10H8BrN3O4/c1-17-9-10(18-2)13-8-6(11)3-5(14(15)16)4-7(8)12-9/h3-4H,1-2H3 |
InChI Key |
IUPDCCXODXWGAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])Br)N=C1OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline involves several steps. One common method includes the bromination of 2,3-dimethoxy-quinoxaline followed by nitration. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures to ensure the selective introduction of bromine and nitro groups at the desired positions . Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance yield .
Chemical Reactions Analysis
2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen gas, resulting in the removal of the nitro group.
Common reagents used in these reactions include bromine, nitric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoxaline derivatives, including 2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline, are investigated for their potential use as therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the quinoxaline derivative .
Comparison with Similar Compounds
2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Used as an antibiotic.
Carbadox: Another veterinary antibiotic.
What sets 2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline apart is its unique combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
